![molecular formula C12H10N2O3 B3074165 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine CAS No. 1019368-01-4](/img/structure/B3074165.png)
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine
Descripción general
Descripción
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it an important subject of research in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine involves the inhibition of glycogen synthase kinase 3 (6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine), an enzyme that plays a key role in several cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine, 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been found to modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine have been extensively studied. The compound has been found to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been found to modulate several signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine in lab experiments is its ability to modulate several signaling pathways, making it a useful tool for studying the effects of these pathways on various cellular processes. Additionally, the compound has been found to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for the development of new therapeutics.
However, there are also several limitations associated with the use of 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experimental settings. Additionally, the compound's effects on various signaling pathways can be complex and difficult to interpret, making it challenging to draw definitive conclusions from experimental data.
Direcciones Futuras
There are several future directions for research on 6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine. One area of research is the development of new therapeutics based on the compound's ability to modulate various signaling pathways. Additionally, further studies are needed to fully understand the compound's effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Finally, more research is needed to fully understand the compound's potential toxicity and limitations for use in experimental settings.
Aplicaciones Científicas De Investigación
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of effects on various biochemical pathways, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yloxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-8-1-4-12(14-6-8)17-9-2-3-10-11(5-9)16-7-15-10/h1-6H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMNOVMXCXJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=NC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



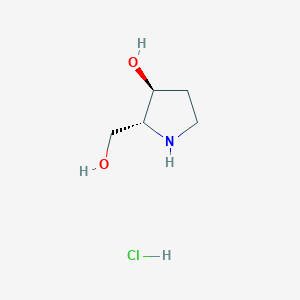

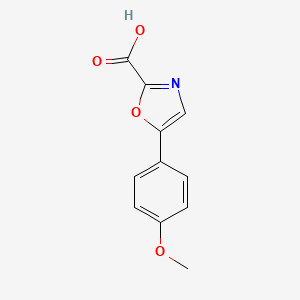
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)


![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)
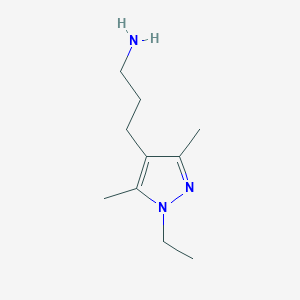
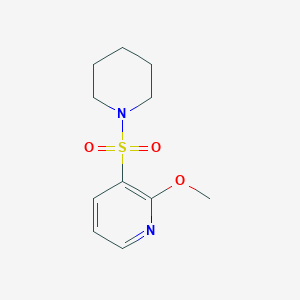
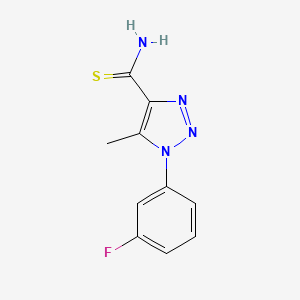
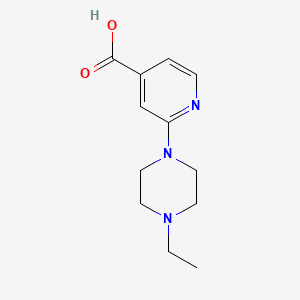
![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)